molecular formula C15H12N2O2 B5793023 (2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide

(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide

Cat. No.: B5793023
M. Wt: 252.27 g/mol
InChI Key: BVIYBDWLGGRPCW-FLIBITNWSA-N
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Description

(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and enamides This compound features a naphthalene ring substituted with a methoxy group and a cyano group attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxynaphthalene and acrylonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

    Reaction Mechanism: The base deprotonates the acrylonitrile, generating a nucleophilic species that attacks the electrophilic carbon of the 4-methoxynaphthalene, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in the presence of nucleophiles.

Major Products

    Oxidation: 2-cyano-3-(4-hydroxynaphthalen-1-yl)prop-2-enamide.

    Reduction: 2-amino-3-(4-methoxynaphthalen-1-yl)prop-2-enamide.

    Substitution: Various substituted derivatives depending on

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-14-7-6-10(8-11(9-16)15(17)18)12-4-2-3-5-13(12)14/h2-8H,1H3,(H2,17,18)/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIYBDWLGGRPCW-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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